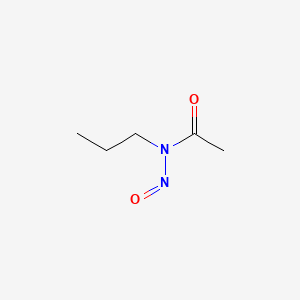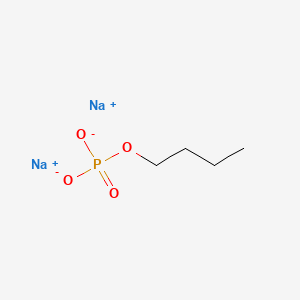
Disodium butyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium butyl phosphate, also known as phosphoric acid, monobutyl ester, disodium salt, is a chemical compound with the molecular formula C4H9Na2O4P. It is a water-soluble compound that exhibits good surface activity and emulsifying properties. This compound is commonly used in various industrial applications, including as a surfactant, wetting agent, and emulsifier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium butyl phosphate is typically synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with sodium hydroxide. The reaction can be summarized as follows: [ \text{H}_3\text{PO}_4 + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 ] [ \text{C}_4\text{H}_9\text{PO}_4\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_9\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phosphoric acid with butanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium butyl phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form butyl phosphate.
Reduction: It can be reduced to form butyl phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding butyl phosphate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sodium hydride.
Major Products Formed:
Oxidation: Butyl phosphate.
Reduction: Butyl phosphite.
Substitution: Various butyl phosphate esters
Wissenschaftliche Forschungsanwendungen
Disodium butyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.
Medicine: Utilized in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Applied in the production of detergents, cleaning agents, and as an additive in oil well drilling fluids
Wirkmechanismus
The mechanism of action of disodium butyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .
Vergleich Mit ähnlichen Verbindungen
Disodium phosphate: Na2HPO4
Dibutyl phosphate: C8H19O4P
Tributyl phosphate: C12H27O4P
Comparison: Disodium butyl phosphate is unique due to its specific combination of butyl and phosphate groups, which confer distinct surface-active properties. Compared to disodium phosphate, it has a longer alkyl chain, enhancing its emulsifying and surfactant capabilities. Dibutyl phosphate and tributyl phosphate, on the other hand, have multiple butyl groups, making them more hydrophobic and less water-soluble .
Eigenschaften
CAS-Nummer |
53126-67-3 |
|---|---|
Molekularformel |
C4H9Na2O4P |
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
disodium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
VCFILMCOJAQDAY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Verwandte CAS-Nummern |
1623-15-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


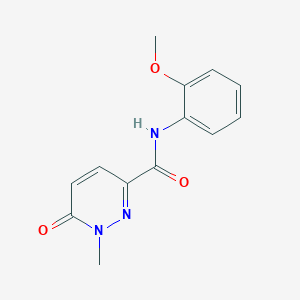
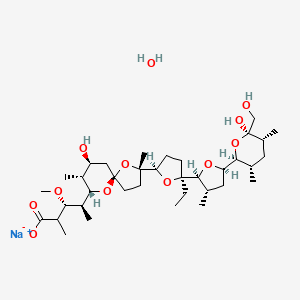
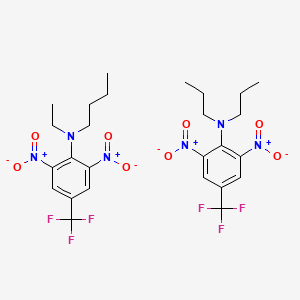
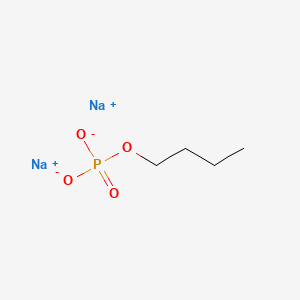
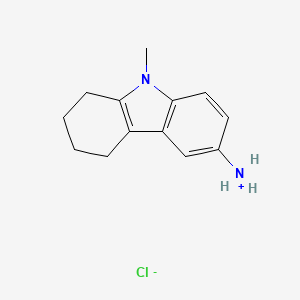
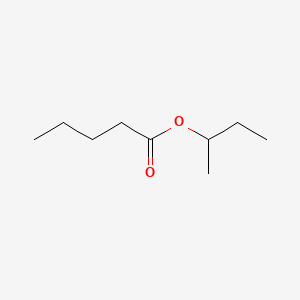
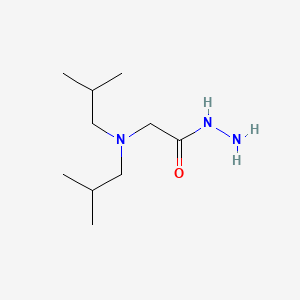

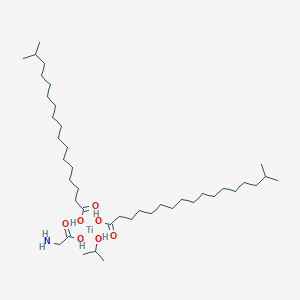
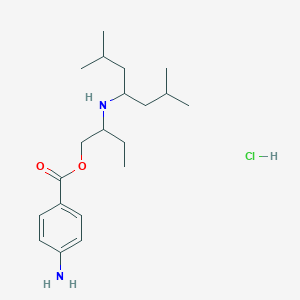
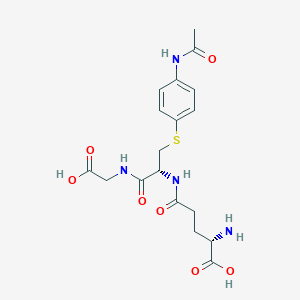
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
